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Data Objective Disease  Median
. . . Response  Control Progression-
Source / Study Design  Patient Population .
Study Rate Rate Free Survival
(ORR) (DCR) (PFS)

Systematic  Systematic Previously treated CCA 43.2% 80.1% 6.3-8.7
Review Review (5 with FGFR2 (CR: 3%) (SD: months (varied
(2025) [1] studies, fusions/rearrangements 36.9%) across

n=459) studies)
FIGHT-202 Single-arm Previously treated, 37% 82% 7.0 months
Trial Phase Il Trial unresectable/metastatic
(Cohort A) (n=107) CCA with FGFR2
[2] fusions/rearrangements
Real-World Retrospective  Real-world patients 56% 89% 12.1 months
Canadian Cohort (n=18) treated in a Canadian (real-world
Study support program PFS)
(2025) [2]
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The primary data on pemigatinib's efficacy, particularly from the pivotal FIGHT-202 trial, was generated

using standardized oncology research protocols [2]:

e Study Design: The FIGHT-202 trial was a multicenter, open-label, single-arm Phase Il study.

e Patient Selection: Adults with previously treated, unresectable locally advanced or metastatic
cholangiocarcinoma were enrolled. FGFR2 status was confirmed through testing by a central
laboratory, and the primary efficacy population (Cohort A) consisted of those with FGFRZ2 fusions or
rearrangements [2].

e Dosing Regimen: Patients received 13.5 mg of oral pemigatinib once daily on a cyclical schedule:
2 weeks on, 1 week off (21-day cycles). Treatment continued until disease progression or
unacceptable toxicity [2] [3].

o Efficacy Endpoints: The primary endpoint was Objective Response Rate (ORR), defined as the
proportion of patients with a best overall response of complete response (CR) or partial response
(PR). Key secondary endpoints included Duration of Response (DOR), Disease Control Rate (DCR),
Progression-Free Survival (PFS), and Overall Survival (OS) [2].

e Response Assessment: Tumor response was evaluated by blinded independent central review
according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [2].

Mechanism of Action and Resistance

Pemigatinib is a potent and selective oral inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1-
3). It works by competitively blocking ATP-binding, thereby inhibiting FGFR phosphorylation and signaling.
In cancers driven by FGFR2 alterations (like fusions), this blockade halts downstream signaling pathways

that promote tumor cell proliferation and survival [4] [5].

A significant challenge is acquired resistance to FGFR inhibitors. Research indicates that resistance can

emerge through convergent evolution in the MAPK signaling pathway [6]:
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Mechanisms of Resistance to FGFR Inhibitors

e Secondary FGFR2 mutations in the kinase domain that interfere with drug binding [6].

¢ Alterations in other genes, particularly in the MAPK pathway (e.g., KRAS, NRAS, BRAF mutations),
which create bypass signaling tracks that maintain cancer growth despite FGFR blockade [6].

e Studies show that over 50% of patients with post-FGFR inhibitor progression develop new FGFR2
mutations or MAPK pathway alterations, often concurrently [6].

Safety and Tolerability Profile

Effective management of adverse events is crucial for maintaining therapy. The most common adverse

reactions are summarized below [1] [4]:
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Incidence
(=20%)

Adverse Reaction

Management Considerations

Hyperphosphatemia 60% - 93%

Alopecia 49%
Diarrhea 47%
Nail toxicity 43%
Fatigue 42%
Dysgeusia 40%
Nausea 40%
Stomatitis 35%
Dry Eye 35%
Key Safety Warnings:

Phosphate-lowering diet/therapy; dose modifications may be
needed [4].

Supportive care [4].

Supportive care [4].

Supportive care [4].

Supportive care; may require dose interruption/reduction [4].

Supportive care [4].

Supportive care [4].

Supportive care; may require dose interruption/reduction [4].

Ocular demulcents [4].

e Ocular Toxicity: Can cause retinal pigment epithelial detachment (RPED). Regular ophthalmologic

examinations are mandatory [4] [3].

¢ Embryo-Fetal Toxicity: Can cause fetal harm. Effective contraception is required [4] [3].

Conclusion and Future Directions

In summary, pemigatinib is an established targeted therapy with a verified ORR of 37%-43% in clinical

trials and potentially higher in real-world settings for pretreated FGFR2-altered cholangiocarcinoma [1] [2].

Future research is focused on overcoming resistance through combination therapies and developing next-

generation FGFR inhibitors [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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